Phenisopham
Overview
Description
Synthesis Analysis
The synthesis of Phenisopham-like compounds often involves complex procedures that integrate various chemical reactions to achieve desired molecular structures. For instance, a study by Peng et al. (2005) details the synthesis of a luminescent ternary europium complex bonded to mesoporous SBA-15, highlighting the intricate steps involved in creating complex molecules with specific properties (Peng et al., 2005).
Molecular Structure Analysis
The molecular structure of Phenisopham-related compounds is critical in determining their chemical behavior and interactions. Research into mesoporous materials, for example, showcases how molecular sieves can be synthesized with precise pore sizes, illustrating the level of control achievable over the structural aspects of chemical compounds (Kresge et al., 1992).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of Phenisopham entails examining how it interacts under various conditions. Alessio et al. (1991) present the synthesis and chemical behavior of chloride-dimethyl sulfoxide-ruthenium (III) derivatives, providing insight into the reactive nature of such complexes and their potential applications (Alessio et al., 1991).
Physical Properties Analysis
The physical properties of Phenisopham, such as luminescence, are of considerable interest. Rocha et al. (2015) explore the luminescence properties of Eu-complex formations within ordered mesoporous silica particles, showing how the physical characteristics of these compounds can be fine-tuned for specific applications (Rocha et al., 2015).
Chemical Properties Analysis
Lastly, the chemical properties analysis of Phenisopham-like substances involves looking at their functionalization and interaction capabilities. Ellahioui et al. (2019) demonstrate the functionalization of mesoporous silica nanoparticles with a photoactive ruthenium(ii) complex, shedding light on the chemical versatility and potential utility of such materials in applications like photodynamic therapy (Ellahioui et al., 2019).
Scientific Research Applications
Phototransformation and Ecotoxicity of Phenisopham : A study compared chlorpropham and phenisopham in terms of photodegradability and ecotoxicity. Both exhibited similar half-life times under UVB lamps, but longer degradation times under sunlight. Phenisopham undergoes photo-Fries reaction, forming rearranged products and fragmentation products. Acute and chronic toxicity tests indicated that phenisopham was the most toxic in long-term exposure to certain aquatic organisms, while its derivatives showed lower chronic potential (Passananti et al., 2014).
Use in Agricultural and Environmental Settings : Another study focused on the pharmaceutical importance of plants in a specific region, reflecting a wide range of medicinal applications. This is relevant as it demonstrates the broader context in which chemicals like Phenisopham might be used or studied, particularly in relation to plant-based treatments and environmental interactions (Menale & Muoio, 2014).
Mesoporous Silica and Carbon Nanoparticles for Drug Delivery : This review discusses the use of mesoporous silica and carbon nanoparticles in medicine, specifically for cancer treatment. Phenisopham, as a chemical entity, might interact with such nanocarriers in drug delivery systems, highlighting its potential application in medical research and treatment strategies (Gisbert-Garzarán et al., 2017).
properties
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-21(16-10-6-5-7-11-16)19(23)25-17-12-8-9-15(13-17)20-18(22)24-14(2)3/h5-14H,4H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOEHNGYFXZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205970 | |
Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenisopham | |
CAS RN |
57375-63-0 | |
Record name | Phenisopham | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57375-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenisopham [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057375630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(isopropoxycarbonylamino)phenyl N-ethylcarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(1-methylethoxy)carbonyl]amino]phenyl ethylphenyl-carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENISOPHAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C07W3M493K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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